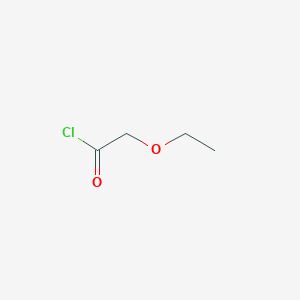
Ethoxyacetyl chloride
Overview
Description
Ethoxyacetyl chloride is a chemical compound with the molecular formula C4H7ClO2 . It is an active electrophilic reagent that can undergo acylation reactions .
Synthesis Analysis
A high purity of ethoxyacetyl chloride can be synthesized from ethoxyacetyl acid and thionyl chloride. The optimal reaction conditions were obtained based on orthogonal experiments that the molar ratio of thionyl chloride to ethoxyacetyl acid was 5 to 1, the catalyst was DMF, and the reaction time was 16 hours .
Molecular Structure Analysis
The molecular weight of Ethoxyacetyl chloride is 122.55 g/mol . The IUPAC name for this compound is 2-ethoxyacetyl chloride . The InChI representation of this compound is InChI=1S/C4H7ClO2/c1-2-7-3-4 (5)6/h2-3H2,1H3 .
Chemical Reactions Analysis
As an active electrophilic reagent, Ethoxyacetyl chloride can undergo acylation reactions .
Physical And Chemical Properties Analysis
Ethoxyacetyl chloride has a density of 1.1±0.1 g/cm3, a boiling point of 123.5±0.0 °C at 760 mmHg, and a vapour pressure of 13.3±0.2 mmHg at 25°C . It has a molar refractivity of 27.2±0.3 cm3 . It has 2 hydrogen bond acceptors and 3 freely rotating bonds . The polar surface area of Ethoxyacetyl chloride is 26 Å2 .
Scientific Research Applications
General Information
2-Ethoxyacetyl chloride is an organic compound with the molecular formula C4H7ClO2 . It has a molecular weight of 122.55 g/mol . The compound is clear, colourless to pale yellow in appearance .
Use in Fine Chemical Syntheses
2-Ethoxyacetyl chloride is employed in fine chemical syntheses . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. They are described by exacting specifications, used for further processing within the chemical industry and sold for more than $10/kg .
Pharmaceutical Intermediates
This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components or precursors in the production of APIs (Active Pharmaceutical Ingredients) in the pharmaceutical industry .
Preparation of cis-Ethoxyacetamide
A trace of cis-ethoxyacetamide was detected and isolated with an authentic sample prepared from the reaction of cis-3-amino-6-methylchroman-4-01 (2) with 2-ethoxyacetyl chloride . This suggests that 2-ethoxyacetyl chloride can be used in the synthesis of certain organic compounds .
Safety and Hazards
Mechanism of Action
Mode of Action
2-Ethoxyacetyl chloride, being an acyl chloride, is an active electrophilic reagent . It can undergo acylation reactions with nucleophiles, leading to the formation of esters or amides. The chlorine atom in the acyl chloride is a good leaving group, which makes the carbon atom it’s attached to highly electrophilic and susceptible to nucleophilic attack.
Action Environment
2-Ethoxyacetyl chloride is sensitive to moisture and heat . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity and temperature. It should be stored under inert gas at a temperature between 0-10°C . It is also worth noting that 2-ethoxyacetyl chloride is a flammable liquid and vapor, and it may be corrosive to metals .
properties
IUPAC Name |
2-ethoxyacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-7-3-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMWWAIBJJFPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161473 | |
| Record name | Ethoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethoxyacetyl chloride | |
CAS RN |
14077-58-8 | |
| Record name | 2-Ethoxyacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14077-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxyacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014077588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxyacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The synthesis of 1-phenyl-3-methyl-4-ethoxyacetyl-5-pyrazolone using ethoxyacetyl chloride did not go as planned. What was the outcome of this reaction?
A2: Instead of obtaining the desired ethoxyacetyl derivative, researchers observed the formation of 4,4′-bis(4-chloro-1-phenyl-3-methyl-5-pyrazolonyl), a chlorinated dimer of the starting pyrazolone. [] This highlights the importance of understanding potential side reactions and the influence of reaction conditions when utilizing ethoxyacetyl chloride in synthesis.
Q2: What is an efficient method for synthesizing high-purity ethoxyacetyl chloride?
A3: High-purity ethoxyacetyl chloride can be synthesized through the reaction of ethoxyacetyl acid with thionyl chloride (SOCl2). [] Optimization studies revealed that using a 5:1 molar ratio of thionyl chloride to ethoxyacetyl acid, along with dimethylformamide (DMF) as a catalyst and a reaction time of 16 hours, resulted in the highest yield of the desired product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)











